ethyl 4-(pyridin-2-ylmethoxy)benzoate
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Overview
Description
4-Ethoxycarbonylphenoxy-2’-pyridylmethane is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol This compound is of interest due to its unique structure, which combines a pyridine ring with an ethoxycarbonylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonylphenoxy-2’-pyridylmethane typically involves the reaction of 4-hydroxybenzoic acid with 2-bromopyridine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonylphenoxy-2’-pyridylmethane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Ethoxycarbonylphenoxy-2’-pyridylmethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxycarbonylphenoxy-2’-pyridylmethane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenoxy-2’-pyridylmethane
- 4-Acetoxycarbonylphenoxy-2’-pyridylmethane
- 4-Propoxycarbonylphenoxy-2’-pyridylmethane
Uniqueness
4-Ethoxycarbonylphenoxy-2’-pyridylmethane is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
50596-38-8 |
---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 4-(pyridin-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)12-6-8-14(9-7-12)19-11-13-5-3-4-10-16-13/h3-10H,2,11H2,1H3 |
InChI Key |
OJWMBNSRBKSJIK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2 |
50596-38-8 | |
Synonyms |
4-ethoxycarbonylphenoxy-2'-pyridylmethane BRL 10614 BRL-10614 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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